molecular formula C8H9N3 B13522979 1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile

1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile

Cat. No.: B13522979
M. Wt: 147.18 g/mol
InChI Key: GVJUZTOHHNZPLA-UHFFFAOYSA-N
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Description

1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . This compound features a cyclopropane ring attached to a 1-methyl-1H-imidazol-5-yl group and a nitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile involves several steps. One common method includes the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles . Industrial production methods often involve bulk custom synthesis, ensuring the compound is available in large quantities for research and application .

Chemical Reactions Analysis

1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction could produce various cyclopropane derivatives.

Scientific Research Applications

1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile can be compared with other imidazole-containing compounds, such as:

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties compared to other imidazole derivatives.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1-(3-methylimidazol-4-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C8H9N3/c1-11-6-10-4-7(11)8(5-9)2-3-8/h4,6H,2-3H2,1H3

InChI Key

GVJUZTOHHNZPLA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2(CC2)C#N

Origin of Product

United States

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